molecular formula C26H22N4O3 B2427885 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one CAS No. 1215397-73-1

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one

Cat. No. B2427885
CAS RN: 1215397-73-1
M. Wt: 438.487
InChI Key: OQGXEMLYYHVYPY-UHFFFAOYSA-N
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Description

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H22N4O3 and its molecular weight is 438.487. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A significant area of research involves the synthesis of novel compounds that include 1,2,4-oxadiazole and phthalazinone moieties, targeting antimicrobial applications. These compounds have been synthesized and tested for their antimicrobial efficacy against a range of microorganisms.

  • Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, showing moderate to good antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
  • El-Hashash et al. (2012) developed 1,2,4-triazolo-, 1,3,4-oxadiazolo-, and 1,3,4-thiadiazol- phthalazine derivatives with the aim of studying their antimicrobial activity (El-Hashash et al., 2012).
  • Sridhara et al. (2010) focused on the synthesis and antimicrobial activity screening of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, finding several compounds with antimicrobial potential (Sridhara et al., 2010).

Anticancer Evaluation

Another research direction is the evaluation of these compounds for their anticancer properties. The structure-activity relationship (SAR) studies aim to identify potent anticancer agents.

  • Ravinaik et al. (2021) designed and synthesized benzamide derivatives containing 1,3,4-oxadiazol moieties, evaluating their anticancer activity against several cancer cell lines, with some derivatives exhibiting significant activity (Ravinaik et al., 2021).
  • Yakantham et al. (2019) synthesized thiazol-amine derivatives and assessed their anticancer efficacy, demonstrating good to moderate activity across different human cancer cell lines (Yakantham et al., 2019).

Thermo-Physical Properties

Research also extends to the characterization of the thermo-physical properties of oxadiazole derivatives, which is crucial for understanding their behavior in various solvents and potential applications in material science.

  • Godhani et al. (2013) conducted a systematic thermo-physical characterization of oxadiazole derivatives, providing insights into their Gibbs energy, enthalpy, and entropy of activation in different solvents (Godhani et al., 2013).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-3-32-20-14-12-19(13-15-20)25-27-23(33-29-25)16-30-26(31)22-7-5-4-6-21(22)24(28-30)18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGXEMLYYHVYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one

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